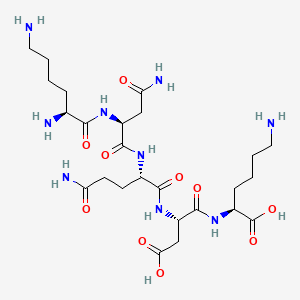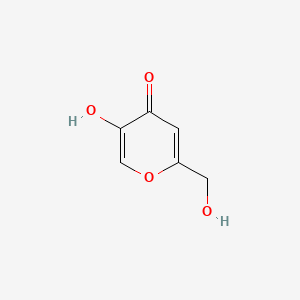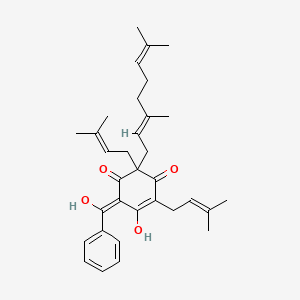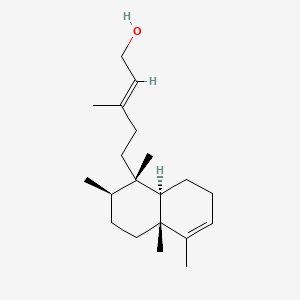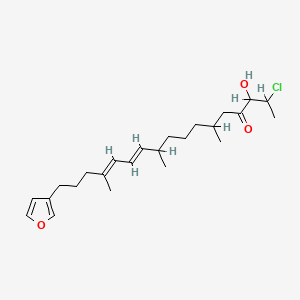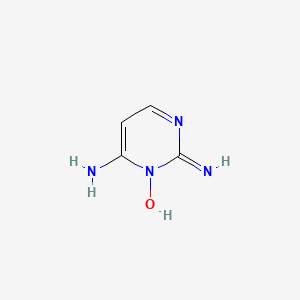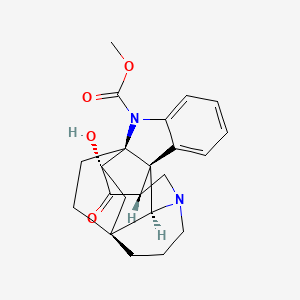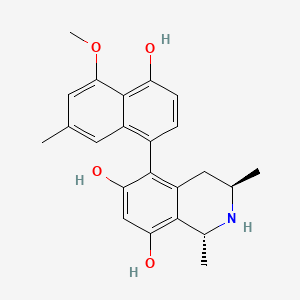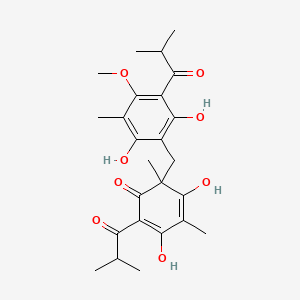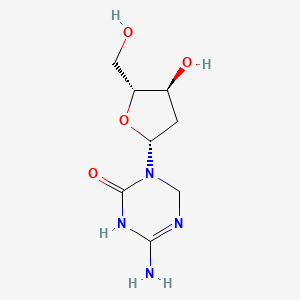
L-655708
Overview
Description
L-655,708 is a nootropic drug that was first developed in 1996 by a team working for Merck, Sharp and Dohme. It is known for its subtype-selective inverse agonist activity at the α5 subtype of the benzodiazepine binding site on the gamma-aminobutyric acid type A (GABA A) receptor . This compound has been studied for its potential cognitive-enhancing effects and its ability to modulate the GABA A receptor, which is involved in various neurological processes .
Mechanism of Action
Target of Action
L-655,708 is a potent, selective inverse agonist for the benzodiazepine site of GABA A receptors containing the α5 subunit . It displays 50-100-fold selectivity over GABA A receptors containing α1, α2, α3 or α6 subunits in combination with β3 and γ2 .
Mode of Action
As an inverse agonist, L-655,708 binds to the α5 subunit of the GABA A receptor and decreases its activity . This modulation of the GABA A receptor leads to changes in neuronal excitability and synaptic transmission .
Biochemical Pathways
L-655,708 affects the GABAergic system, specifically the GABA A receptors, which play a crucial role in inhibitory neurotransmission in the brain . The compound’s action on these receptors leads to changes in neuronal excitability and synaptic plasticity within the hippocampus . It does increase levels of glua1 glutamate receptors in the mpfc .
Pharmacokinetics
L-655,708 has a relatively short half-life, with kinetics in the brain mirroring those in the plasma . Plasma concentrations of around 100 ng/ml give relatively selective in vivo occupancy of rat brain α5-versus α1-, α2-, and α3-containing GABA A receptors . A multi-dosing regimen can maintain the effective plasma concentration of L-655,708 much longer than a single-dosing regimen .
Result of Action
The action of L-655,708 leads to a significant increase in input resistance, which results in an approximately two-fold increase in action potential frequency . This results in enhanced long-term potentiation (LTP) in a mouse hippocampal slice model and increased spatial learning . It was found to be anxiogenic at doses which enhanced cognition .
Action Environment
The action of L-655,708 can be influenced by environmental factors such as the presence of other drugs or substances. For example, it was found that administration of sub-nootropic doses of L-655,708 prevented persistent memory impairment in mice anesthetized with isoflurane
Biochemical Analysis
Biochemical Properties
L-655,708 acts as an inverse agonist at the α1, α2, α3, and α5 subtypes of the GABA A receptor, but it has a much higher affinity for the α5 subtype . This subtype selectivity is achieved purely via higher binding affinity for this receptor subtype .
Cellular Effects
L-655,708 has been found to enhance cognitive performance in animal studies . It has been shown to increase the amplitude of extracellular post-synaptic potentials (EPSPs) in mouse hippocampal slices . It was found to be anxiogenic at doses which enhanced cognition , most likely because of its inverse agonist effects on other subtypes such as α2 and α3 .
Molecular Mechanism
The molecular mechanism of L-655,708 involves its action as an inverse agonist at the α5 subtype of the GABA A receptor . It exerts its subtype selectivity purely via higher binding affinity for this receptor subtype . Its efficacy as an inverse agonist is around the same at all the subtypes it binds to .
Temporal Effects in Laboratory Settings
In a study, patch-clamp recordings of ventral CA1 pyramidal cells 24 hours after a single systemic administration of L-655,708 revealed a significant increase in input resistance, which resulted in an approximately two-fold increase in action potential frequency . This indicates that the effects of L-655,708 can persist for at least 24 hours after administration .
Dosage Effects in Animal Models
L-655,708 has been found to enhance cognition in rats without producing the side effect of convulsions, which is produced by non-selective inverse agonists like DMCM . It was found to be anxiogenic at doses which enhanced cognition , indicating that the effects of L-655,708 can vary with different dosages.
Transport and Distribution
A radiolabelled form of L-655,708 was used to map the distribution of the GABA A α5 subtype in the brain, and it was found to be expressed predominantly in the hippocampus .
Preparation Methods
The synthetic route typically includes the formation of the imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine core, followed by the addition of an ethyl ester group and a methoxy group . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these reactions and optimizing them for cost-effectiveness and efficiency .
Chemical Reactions Analysis
L-655,708 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, such as ketones, to alcohols.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
L-655,708 has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a tool compound to study the GABA A receptor and its subtypes.
Medicine: It has potential therapeutic applications for conditions like postoperative cognitive dysfunction and depression
Industry: It is used in the development of new drugs and as a reference compound in pharmacological studies.
Comparison with Similar Compounds
L-655,708 is unique in its high selectivity for the α5 subtype of the GABA A receptor . Similar compounds include:
MRK-016: Another α5 subunit-containing GABA A receptor-selective negative allosteric modulator.
DMCM: A non-selective inverse agonist that produces convulsions.
α5IA: A newer α5 inverse agonist with different selectivity and efficacy profiles.
L-655,708 stands out due to its specific binding affinity and its ability to enhance cognitive performance without producing convulsions .
Properties
IUPAC Name |
ethyl (7S)-15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-18(23)15-16-14-5-4-8-20(14)17(22)12-9-11(24-2)6-7-13(12)21(16)10-19-15/h6-7,9-10,14H,3-5,8H2,1-2H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYOQIXTECBVBB-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017625 | |
| Record name | (13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130477-52-0 | |
| Record name | L-655,708 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130477520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-655,708 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4BX842T8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of L-655,708?
A1: L-655,708 exhibits high affinity for the benzodiazepine binding site of GABAA receptors, particularly those containing the α5 subunit (α5GABAA receptors). [, , ]
Q2: How does L-655,708 interact with α5GABAA receptors?
A2: L-655,708 acts as a negative allosteric modulator, or inverse agonist, at α5GABAA receptors. It binds to the benzodiazepine site and reduces the receptor's affinity for GABA, thereby inhibiting its function. [, , , ]
Q3: What are the downstream effects of L-655,708 binding to α5GABAA receptors?
A3: By inhibiting α5GABAA receptor function, L-655,708 reduces tonic inhibition in neurons expressing this receptor subtype. This can lead to increased neuronal excitability and enhanced synaptic plasticity, particularly in the hippocampus, a brain region crucial for learning and memory. [, , , , ]
Q4: How does the action of L-655,708 differ from that of benzodiazepines?
A4: Benzodiazepines are positive allosteric modulators of GABAA receptors, enhancing GABAergic transmission. L-655,708, as an inverse agonist, exerts the opposite effect, reducing GABAergic signaling specifically at α5GABAA receptors. [, ]
Q5: Does L-655,708 affect the activity of other GABAA receptor subtypes?
A5: While L-655,708 exhibits high selectivity for α5GABAA receptors, it can interact with other subtypes, particularly α1GABAA receptors, at higher concentrations. [, , ]
Q6: What is the molecular formula of L-655,708?
A6: The molecular formula of L-655,708 is C19H20N4O3. []
Q7: What is the molecular weight of L-655,708?
A7: The molecular weight of L-655,708 is 352.4 g/mol. []
Q8: Is there any spectroscopic data available for L-655,708?
A8: Specific spectroscopic data, such as NMR or IR spectra, are not widely available in the provided literature. [1-28]
Q9: Which structural features of L-655,708 contribute to its α5GABAA receptor selectivity?
A9: Two key amino acid residues in the α5 subunit, threonine 208 (α5Thr208) and isoleucine 215 (α5Ile215), play a crucial role in L-655,708 binding selectivity. These residues differ from those found in other α subunits, contributing to the compound's preferential binding to α5GABAA receptors. []
Q10: Have any structural modifications of L-655,708 been explored to improve its selectivity or potency?
A10: Research has explored various structural modifications within the imidazobenzodiazepine class and other chemical series, leading to the development of compounds with higher α5GABAA receptor selectivity, such as MRK-016 and α5IA. These modifications often involve alterations to the core structure, substituents, or stereochemistry. [, ]
Q11: What in vitro models have been used to study the effects of L-655,708?
A11: Researchers have employed various in vitro models, including: * Cultured hippocampal neurons from mice to study its effects on tonic inhibition, neuronal excitability, and synaptic plasticity. [, , , , , ] * Recombinant GABAA receptors expressed in Xenopus laevis oocytes to characterize its pharmacological properties and subtype selectivity. [, ]
Q12: What in vivo models have been used to evaluate the effects of L-655,708 on cognitive function?
A12: Several animal models have been employed, including: * Fear conditioning in mice to assess its effects on memory consolidation and retrieval. [, , ] * Morris water maze in rats to evaluate its impact on spatial learning and memory. [, , ] * Incremental repeated acquisition task in rats to examine its effects on learning abilities. []
Q13: What is known about the pharmacokinetic properties of L-655,708 in rodents?
A13: Studies in rats indicate that L-655,708 is rapidly absorbed and distributed to the brain, with brain kinetics mirroring plasma levels. It has a relatively short half-life, necessitating the development of sustained-release formulations for prolonged receptor occupancy in behavioral studies. []
Q14: What are the pharmacodynamic effects of L-655,708 in relation to its pharmacokinetic properties?
A14: The pharmacodynamic effects of L-655,708, such as its ability to enhance cognition, are directly related to its pharmacokinetic properties. Achieving and maintaining adequate brain concentrations are crucial for its therapeutic efficacy. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


